Hexanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]-
Overview
Description
Hexanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]- is a chemical compound with the molecular formula C14H11N5OS and a molecular weight of 297.34 g/mol This compound is known for its unique structure, which includes a tetrazole ring, a sulfur atom, and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)aniline with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Hexanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the original compound .
Scientific Research Applications
Hexanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Hexanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring and sulfur atom play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
N-[4-(5-Thioxo-2,5-dihydro-1H-tetrazol-1-yl)phenyl]hexadecanamide: This compound has a similar tetrazole ring and sulfur atom but differs in the length of the carbon chain attached to the amide group.
Benzamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]-: Similar structure but with a benzamide group instead of a hexanamide group.
Uniqueness
Hexanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
N-[3-(5-sulfanylidene-2H-tetrazol-1-yl)phenyl]hexanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5OS/c1-2-3-4-8-12(19)14-10-6-5-7-11(9-10)18-13(20)15-16-17-18/h5-7,9H,2-4,8H2,1H3,(H,14,19)(H,15,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOUQJSJOIEEIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC(=CC=C1)N2C(=S)N=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065701 | |
Record name | Hexanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14070-49-6 | |
Record name | N-[3-(2,5-Dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]hexanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14070-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexanamide, N-(3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014070496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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